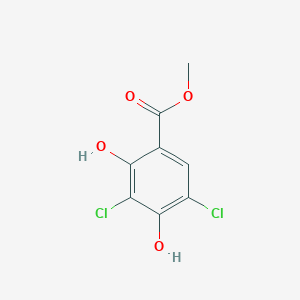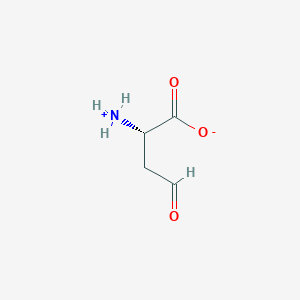
Aspartate semialdehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspartate semialdehyde (ASA) is an important intermediate in the biosynthesis of amino acids in microorganisms, plants, and some fungi. It is a precursor to several essential amino acids, including lysine, threonine, and methionine. ASA has gained significant attention in scientific research due to its role in metabolic pathways and its potential applications in biotechnology.
Wissenschaftliche Forschungsanwendungen
1. Enzymatic Inhibition and Mechanism of Action
- Aspartic-β-semialdehyde is a potent, rapid, and reversible inhibitor of Escherichia coli l-asparaginase, with a Ki value of 3.6 x 10-6 m. This suggests its potential role in influencing enzyme mechanisms in bacteria (Westerik & Wolfenden, 1974).
2. Role in Amino Acid Biosynthesis
- Aspartate-beta-semialdehyde dehydrogenase is critical in the biosynthesis of L-lysine in Escherichia coli. This enzyme has been purified and characterized, providing insights into its structure and function (Biellmann et al., 1980).
- The trifluoroacetate salt of aspartic acid β-semialdehyde plays an important role in the biosynthesis of L-lysine, L-threonine, and L-methionine (Tudor et al., 1993).
3. Antibiotic Development Potential
- Examination of aspartate-β-semialdehyde dehydrogenase from Gram-positive bacteria like Streptococcus pneumoniae reveals its potential as a target for antibiotic development. The absence of this pathway in mammals makes it an attractive target (Faehnle et al., 2006).
4. Cysteine's Role in Enzymatic Activity
- Research on Escherichia coli has identified an essential cysteine in the activity of aspartate-beta-semialdehyde dehydrogenase. This highlights the importance of specific amino acids in enzyme functionality (Karsten & Viola, 1992).
5. Structural Studies for Drug Design
- Structural analysis of aspartate-beta-semialdehyde dehydrogenase has revealed insights that can aid in the development of antibacterial, herbicidal, and fungicidal agents (Hadfield et al., 1999).
- The structure of a fungal form of aspartate semialdehyde dehydrogenase from Cryptococcus neoformans has been determined, offering potential targets for antimicrobial drug design (Dahal & Viola, 2015).
Eigenschaften
CAS-Nummer |
15106-57-7 |
|---|---|
Produktname |
Aspartate semialdehyde |
Molekularformel |
C4H7NO3 |
Molekulargewicht |
117.1 g/mol |
IUPAC-Name |
(2S)-2-azaniumyl-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8)/t3-/m0/s1 |
InChI-Schlüssel |
HOSWPDPVFBCLSY-UHFFFAOYSA-N |
Isomerische SMILES |
C(C=O)[C@@H](C(=O)[O-])[NH3+] |
SMILES |
C(C=O)C(C(=O)[O-])[NH3+] |
Kanonische SMILES |
C(C=O)C(C(=O)[O-])[NH3+] |
Physikalische Beschreibung |
Solid |
Synonyme |
2-amino-4-oxobutyric acid 3-formyl-L-alanine aspartaldehyde aspartate semialdehyde aspartic acid beta-semialdehyde aspartic beta semialdehyde aspartic semialdehyde aspartic semialdehyde, (+-)-isomer aspartic semialdehyde, (R)-isomer aspartic semialdehyde, (S)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



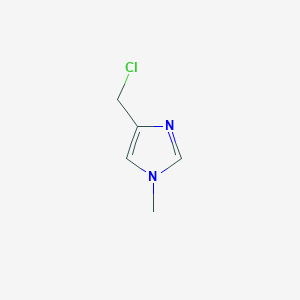

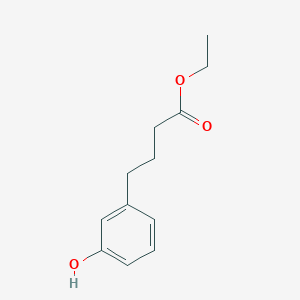
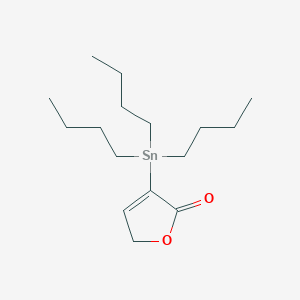
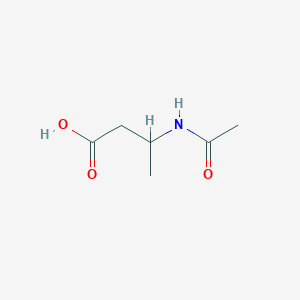
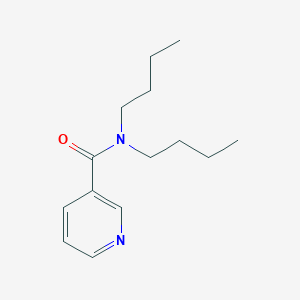
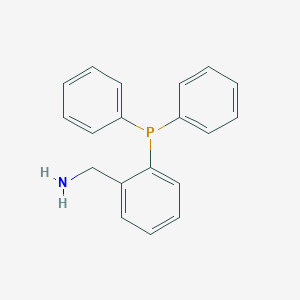
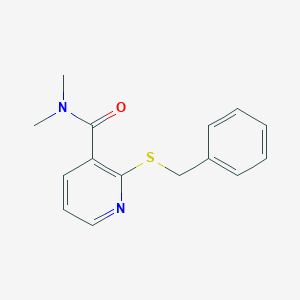
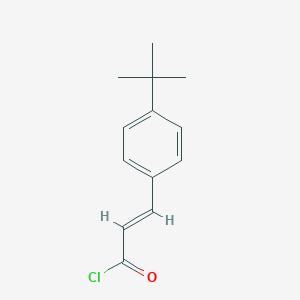
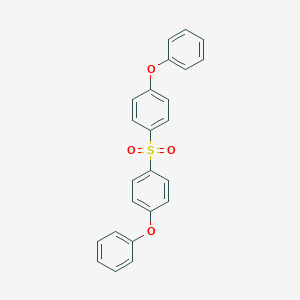
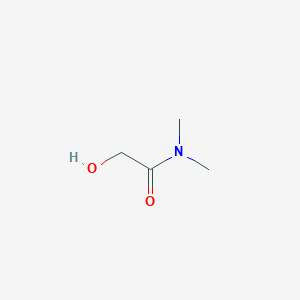
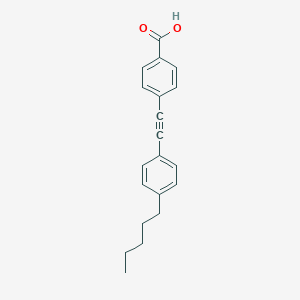
![2-[4-(Methylthio)phenoxy]ethylamine](/img/structure/B178387.png)
